2-(5-Bromothiophen-2-yl)-1,3-benzothiazole
Description
Overview of the Benzothiazole (B30560) Heterocycle in Organic and Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. benthamscience.comekb.eg This scaffold is a cornerstone in medicinal chemistry and is found in a wide array of biologically active synthetic and natural products. benthamscience.comjchemrev.com The versatility of the benzothiazole nucleus allows for substitutions at various positions, particularly at the C-2 position, which significantly influences its biological activity. benthamscience.com
Derivatives of benzothiazole are known to exhibit a comprehensive range of pharmacological effects. jchemrev.com These activities are a major focus of research in drug discovery and development. rsc.org The structural framework of benzothiazole is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity, leading to a variety of therapeutic applications. jchemrev.com
| Pharmacological Activity of Benzothiazole Derivatives | Reference |
|---|---|
| Anticancer | jchemrev.comjchemrev.compcbiochemres.com |
| Antimicrobial | benthamscience.comjchemrev.com |
| Antifungal | jchemrev.com |
| Anti-inflammatory | jchemrev.comjchemrev.com |
| Anticonvulsant | jchemrev.comjchemrev.com |
| Antidiabetic | benthamscience.comjchemrev.comjchemrev.com |
| Antiviral | benthamscience.comjchemrev.com |
| Anthelmintic | benthamscience.com |
| Antioxidant | jchemrev.comnih.gov |
| Antitubercular | jchemrev.comjchemrev.com |
| Antimalarial | jchemrev.compcbiochemres.com |
The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with the most common method being the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds like aldehydes or acids. ekb.egmdpi.com This accessibility allows chemists to generate large libraries of benzothiazole analogues for biological screening and structure-activity relationship (SAR) studies.
Significance of Thiophene (B33073) and Bromine Substituents in Molecular Design
The incorporation of thiophene and bromine into a molecular structure like 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole is a deliberate design strategy to modulate its physicochemical and biological properties.
Thiophene: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a privileged pharmacophore in medicinal chemistry due to its presence in numerous FDA-approved drugs and its diverse biological activities. rsc.orgnih.gov Thiophene is often used as a bioisostere for a benzene ring, as they share similar physicochemical properties, such as size and boiling point. cognizancejournal.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govcognizancejournal.com
Bromine: The introduction of a bromine atom, a halogen, into a molecular structure is a common tactic in drug design known as halogenation. ump.edu.plsemanticscholar.org Bromine's moderate electronegativity and its ability to form "halogen bonds"—a type of non-covalent interaction with electron-donating atoms—can significantly improve a molecule's binding affinity and selectivity for its biological target. ump.edu.plresearchgate.netacs.org The advantages of incorporating bromine can include increased therapeutic activity, favorable effects on drug metabolism, and a longer duration of action. ump.edu.plump.edu.pl The lipophilic nature of bromine may also enhance membrane permeability and cellular uptake. researchgate.net Furthermore, many natural bioactive compounds isolated from marine organisms contain bromine, highlighting its role in potent biological activity. semanticscholar.orgump.edu.pl
| Feature | Significance in Molecular Design | Reference |
|---|---|---|
| Thiophene Ring | Acts as a bioisostere for benzene, offers sites for synthetic modification, and the sulfur atom can enhance receptor binding through hydrogen bonds. | nih.govcognizancejournal.com |
| Bromine Substituent | Increases lipophilicity, can enhance binding affinity through halogen bonding, and can favorably alter metabolic stability and therapeutic activity. | ump.edu.plresearchgate.netump.edu.pl |
Research Landscape and Emerging Applications of this compound and Its Analogues
The specific compound this compound (CAS No. 198566-03-9) belongs to a class of compounds being investigated for various applications, leveraging the combined properties of its core moieties. moldb.com Research on closely related analogues provides insight into its potential uses.
Studies on 2-arylbenzothiazoles have shown that substitutions on the 2-phenyl ring significantly impact their biological profiles. For instance, brominated derivatives of 2-phenylbenzothiazoles have demonstrated potent and extended-spectrum antimicrobial and cytotoxic activities against cancer cell lines. nih.gov This suggests that the bromine atom on the thiophene ring in the title compound could confer significant biological activity.
Furthermore, research into 2-thiophene-substituted benzothiazoles has highlighted their potential in materials science. Analogues have been shown to possess strong fluorescence properties, with high quantum yields and large Stokes' shifts, making them suitable candidates for applications as fluorescent markers. mdpi.com
The synthesis of novel benzothiazole derivatives for evaluation as anticancer and anti-inflammatory agents is an active area of research. nih.govmdpi.com The design of these compounds often involves linking different heterocyclic or aromatic systems to the C-2 position of the benzothiazole core to explore new structure-activity relationships. nih.gov Given that the benzothiazole, thiophene, and bromo-phenyl motifs are all independently associated with anticancer activity, this compound and its derivatives represent a logical intersection for the development of new therapeutic agents. pcbiochemres.comnih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNS2/c12-10-6-5-9(14-10)11-13-7-3-1-2-4-8(7)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLWPNBTNYBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 5 Bromothiophen 2 Yl 1,3 Benzothiazole
Established Synthetic Pathways to the 2-Arylbenzothiazole Core Scaffold
The construction of the 2-arylbenzothiazole framework, the fundamental structure of 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole, is predominantly achieved through well-established condensation reactions. These methods offer reliability and versatility in accessing a wide range of derivatives.
Condensation Reactions Involving 2-Aminothiophenol (B119425) and Thiophene-2-carbaldehyde Derivatives
The most prevalent and direct method for the synthesis of this compound involves the condensation of 2-aminothiophenol with 5-bromothiophene-2-carbaldehyde (B154028). This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzothiazole (B30560) ring system. A variety of catalysts and reaction conditions have been developed to optimize this transformation, enhancing yields and promoting greener synthetic routes.
The general mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base). The subsequent step is an intramolecular cyclization where the thiol group attacks the imine carbon, and a final oxidation step, often facilitated by an oxidizing agent or atmospheric oxygen, leads to the aromatic benzothiazole ring.
Several catalytic systems have been employed to facilitate this reaction, including:
Acid Catalysts: Brønsted and Lewis acids are commonly used to activate the aldehyde carbonyl group towards nucleophilic attack.
Oxidizing Agents: A range of oxidants can be used for the final aromatization step.
Nanoparticle Catalysts: More recently, the use of nanoparticle-based catalysts has gained attention due to their high efficiency and recyclability.
| Catalyst/Reagent | Solvent | Conditions | Key Advantages |
|---|---|---|---|
| Iodine | DMF | Room Temperature | Metal-free, mild conditions |
| Air/DMSO | DMSO | 60 °C | Catalyst-free, environmentally friendly |
| K2S2O8 | DMSO/H2O | 100 °C | Non-transition metal-catalyzed |
Alternative Synthetic Approaches to Benzothiazole Formation
While the condensation of 2-aminothiophenol with aldehydes is the most common route, several alternative methods have been developed for the synthesis of the 2-arylbenzothiazole core. These approaches often start from different precursors and offer solutions to challenges such as substrate availability or functional group tolerance.
One notable alternative is the reaction of 2-aminothiophenol with carboxylic acids or their derivatives, such as acyl chlorides. This method typically requires harsher conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA).
Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as a modern and efficient way to synthesize 2-arylbenzothiazoles. For instance, the palladium-catalyzed reaction of 2-halobenzothiazoles with arylboronic acids (Suzuki coupling) or other organometallic reagents can be employed to introduce the thiophene (B33073) ring at a later stage of the synthesis.
Functionalization and Derivatization of the this compound Moiety
The this compound molecule possesses several sites that can be targeted for further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological or material properties.
Bromination and Halogenation Reactions for Subsequent Coupling
While the thiophene ring is already substituted with a bromine atom at the 5-position, further halogenation can be a strategic step to introduce additional functional groups. Electrophilic halogenation of the benzothiazole or the thiophene ring can provide new handles for subsequent cross-coupling reactions.
The benzothiazole ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, halogenation can occur, typically at the 4- and 6-positions. The thiophene ring, even with the deactivating effect of the benzothiazole substituent, is generally more susceptible to electrophilic attack than the benzothiazole ring. The remaining positions on the thiophene ring (positions 3 and 4) could potentially be halogenated, although the directing effects of the existing substituents would need to be considered. Halogenation at the 4-position of the thiophene ring is a plausible outcome.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Thiophene Modification
The bromine atom at the 5-position of the thiophene ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and allow for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible derivatives.
Suzuki Coupling: The reaction of this compound with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base is a powerful method for forming new carbon-carbon bonds. This allows for the synthesis of derivatives with extended π-conjugated systems, which can be of interest for applications in organic electronics.
Sonogashira Coupling: The palladium-catalyzed coupling of the bromo-substituted thiophene with terminal alkynes provides a straightforward route to alkynyl-substituted derivatives. These compounds can serve as precursors for more complex structures or may exhibit interesting photophysical properties in their own right.
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Moiety |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh3)4 / Base | Aryl group |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | Alkynyl group |
Development of Schiff Bases and Related Compounds from Precursors
As mentioned in the synthesis of the benzothiazole core, the reaction between 2-aminothiophenol and 5-bromothiophene-2-carbaldehyde proceeds through a Schiff base intermediate. This intermediate, 2-(((5-bromothiophen-2-yl)methylene)amino)benzenethiol, can be isolated and is itself a subject of research.
Schiff bases are known to possess a wide range of biological activities and can also act as ligands for the formation of metal complexes. The synthesis of this Schiff base is typically a straightforward condensation reaction, often carried out in an alcohol solvent and sometimes with the addition of a catalytic amount of acid. The resulting imine is a versatile precursor that can be either cyclized to form the benzothiazole or used to explore the synthesis of other derivatives.
The characterization of these Schiff bases is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, which can confirm the formation of the characteristic imine (C=N) bond.
Click Chemistry Approaches for Conjugated Systems
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient strategy for assembling complex molecular architectures from simpler modular units. dovepress.comrjptonline.org This reaction is characterized by its high reliability, specificity, and biocompatibility, often proceeding with high yields under mild, aqueous conditions. dovepress.comdergipark.org.tr In the context of this compound, click chemistry offers a versatile platform for creating extended conjugated systems by linking the benzothiazole-thiophene core to other molecular fragments through a stable 1,2,3-triazole linker. dovepress.comdergipark.org.tr
The strategy involves functionalizing the parent molecule, this compound, with either an azide (B81097) or a terminal alkyne group. This functionalization can be targeted at various positions, though derivatization of the bromo-substituent on the thiophene ring is a common approach. The resulting "clickable" benzothiazole can then be conjugated with a wide array of molecules, such as other heterocycles, fluorophores, or biologically active moieties that bear the complementary reactive group.
A key advantage of this approach is the nature of the triazole ring formed during the click reaction. The 1,2,3-triazole ring is not merely a passive linker; it is an aromatic, electron-rich five-membered ring that can actively participate in the electronic structure of the final conjugated system. dergipark.org.tr This integration can significantly influence the photophysical properties of the molecule. For instance, a "click-on" fluorogenic reaction has been described for benzothiazole derivatives where the formation of the conjugated triazole ring converts a non-fluorescent profluorophore into a fluorescent molecule. nih.gov This principle could be applied to develop novel sensors or imaging agents based on the this compound scaffold. The stability of the triazole ring to metabolic and chemical degradation further enhances the utility of this approach in various applications, from materials science to medicinal chemistry. dovepress.com
Methodological Advancements in Synthesis (e.g., Microwave-Assisted, Heterogeneous Catalysis)
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and rapid methods for the construction of heterocyclic compounds like this compound. Key developments include the use of microwave irradiation to accelerate reaction rates and the application of heterogeneous catalysts to simplify product purification and enable catalyst recycling.
Microwave-Assisted Synthesis
Microwave irradiation has become a widely adopted technique for accelerating a variety of organic reactions. semanticscholar.orgresearchgate.net Compared to conventional thermal heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles. semanticscholar.orgscielo.br These advantages stem from the efficient and direct heating of the reaction mixture through dielectric loss, resulting in rapid temperature increases and often accessing different reaction pathways.
In the synthesis of 2-arylbenzothiazoles, microwave energy can be effectively applied to the key condensation step between 2-aminothiophenol and an appropriate aldehyde (in this case, 5-bromo-2-thiophenecarboxaldehyde). scielo.br Furthermore, microwave irradiation has been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the C-C bond between the thiophene and benzothiazole rings. semanticscholar.orgresearchgate.netsemanticscholar.org For example, studies on the Suzuki coupling of bromothiophene derivatives with boronic acids have shown that microwave irradiation can lead to full conversion in as little as 30 minutes, whereas conventional heating might require up to 40 hours to achieve only trace amounts of the product. semanticscholar.orgresearchgate.net
| Reactants | Catalyst/Conditions | Heating Method | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Hydroxy Aromatic Aldehydes | Ethanol | Microwave Irradiation | 1-5 min | High | scielo.br |
| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole + Phenylboronic acid | Pd(II)-complex, Cs2CO3, DMF | Microwave (160 °C, 250 W) | 30 min | 80% | semanticscholar.org |
| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole + Phenylboronic acid | Pd(II)-complex, Cs2CO3, DMF | Thermal (100 °C) | 40 h | Traces | semanticscholar.org |
| 2-Aminobenzothiazole + Substituted Benzaldehydes | - | Microwave Irradiation | - | 65-74% | ijpbs.com |
Heterogeneous Catalysis
The use of heterogeneous catalysts represents a significant advancement in green chemistry, offering straightforward catalyst-product separation, potential for catalyst recycling and reuse, and often milder reaction conditions compared to their homogeneous counterparts. mdpi.comresearchgate.net For the synthesis of 2-arylbenzothiazoles, various solid-supported catalysts have been developed to facilitate the crucial condensation and cyclization steps.
These catalysts often consist of an active species, such as a metal complex or an acid, immobilized on a solid support like silica (B1680970) gel, zeolites, or polymeric resins. researchgate.net For instance, sulfuric acid immobilized on silica gel has been used as an efficient and benign catalyst for the condensation of 2-aminothiophenol with aldehydes at room temperature, providing high yields of 2-arylbenzothiazoles. researchgate.net Similarly, nano-catalysts, such as Cu(II)-containing nano-silica triazine dendrimers and magnetic nanoparticle-supported palladium complexes, have demonstrated high efficiency and excellent recyclability, with some catalysts being reused for five to seven cycles with negligible loss in activity. mdpi.com The application of such systems to the synthesis of this compound could provide a more sustainable and cost-effective manufacturing process.
| Catalyst | Reactants | Conditions | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Sulfuric acid on silica gel | 2-Aminothiophenol + Aldehydes | Ethanol, Room Temp. | High | Heterogeneous, Mild Conditions | researchgate.net |
| ZnO-Beta Zeolite | 2-Aminothiophenol + Aldehydes | - | - | Eco-friendly, Heterogeneous | researchgate.net |
| Cu(II)-nano-silica triazine dendrimer | 2-Aminothiophenol + Aryl Aldehydes | 15-90 min | 87-98% | Recyclable (5 times) | mdpi.com |
| MNPs-phenanthroline-Pd nano catalyst | 2-Aminothiophenol + Aryl Aldehydes | - | Excellent | Recyclable (7 times) | mdpi.com |
Advanced Spectroscopic and Photophysical Characterization of 2 5 Bromothiophen 2 Yl 1,3 Benzothiazole Derivatives
Structural Elucidation through High-Resolution Spectroscopic Techniques
The molecular structure of 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These techniques provide detailed insights into the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on the analysis of closely related benzothiazole (B30560) and thiophene (B33073) derivatives. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org
In the ¹H NMR spectrum, the protons of the benzothiazole ring are expected to appear as a complex multiplet system in the aromatic region, typically between δ 7.3 and 8.2 ppm. Specifically, the four protons on the benzo group form an ABCD spin system. The protons on the brominated thiophene ring are anticipated to resonate as two distinct doublets, a characteristic feature of 2,5-disubstituted thiophenes. Due to the electronegativity of the bromine atom, the proton adjacent to it would likely appear at a slightly different chemical shift compared to the proton closer to the benzothiazole moiety.
The ¹³C NMR spectrum would further corroborate the structure. The carbon atoms of the benzothiazole ring typically resonate in the range of δ 110–155 ppm. The quaternary carbon of the C=N bond in the thiazole (B1198619) ring is expected to be found further downfield. The carbons of the bromothiophene ring would also appear in the aromatic region, with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic shift, generally to a more shielded (upfield) position compared to the unsubstituted carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic H | Benzothiazole | 7.30 - 8.20 (m) | - |
| Aromatic H | Thiophene | 7.00 - 7.50 (d) | - |
| Aromatic C | Benzothiazole | - | 110.0 - 155.0 |
| Aromatic C | Thiophene | - | 115.0 - 145.0 |
| C=N | Thiazole | - | >160.0 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry confirms the molecular weight and elemental composition of the title compound. The molecular formula for this compound is C₁₁H₆BrNS₂, corresponding to a molecular weight of approximately 296.21 g/mol . moldb.com
The low-resolution mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition with high accuracy. The calculated exact mass for C₁₁H₆⁷⁹BrNS₂⁺ would be compared to the experimentally determined value, with a very small mass error (typically <5 ppm) confirming the molecular formula. mdpi.com
Table 2: Predicted Mass Spectrometry Data for C₁₁H₆BrNS₂
| Technique | Parameter | Expected Value |
|---|---|---|
| MS | Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio |
| HRMS | Calculated m/z for [C₁₁H₆⁷⁹BrNS₂]⁺ | 294.9152 |
| HRMS | Calculated m/z for [C₁₁H₆⁸¹BrNS₂]⁺ | 296.9131 |
Infrared (IR) Spectroscopy
Aromatic C-H stretching: Weak to medium bands are expected in the region of 3100–3000 cm⁻¹, corresponding to the C-H vibrations of both the benzothiazole and thiophene rings.
C=N and C=C stretching: A sharp and relatively intense absorption band corresponding to the C=N stretching of the thiazole ring is expected around 1600–1550 cm⁻¹. Aromatic C=C stretching vibrations from both heterocyclic rings will appear in the 1500–1400 cm⁻¹ region.
C-S stretching: Vibrations involving the carbon-sulfur bonds of both the thiazole and thiophene rings typically appear in the fingerprint region, often around 700-800 cm⁻¹.
C-Br stretching: The vibration for the carbon-bromine bond is expected to be found at lower wavenumbers, typically in the 600–500 cm⁻¹ range.
Table 3: Predicted Major IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Thiazole) | 1600 - 1550 |
| Aromatic C=C Stretch | 1500 - 1400 |
| C-S Stretch | 800 - 700 |
| C-Br Stretch | 600 - 500 |
Solid-State and Solution-Phase X-ray Crystallography for Molecular Structure Confirmation
UV-Visible Absorption Spectroscopy and Electronic Transitions
UV-Visible absorption spectroscopy is a powerful tool for investigating the electronic properties of conjugated molecules like this compound. The spectrum reveals information about the electronic transitions between molecular orbitals.
Analysis of Absorption Maxima and Band Shapes
The electronic absorption spectrum of this compound is expected to be characterized by intense absorption bands in the UV-visible region, arising from π → π* and potentially n → π* electronic transitions within the extended conjugated system. researchgate.netresearchgate.netuminho.pt The main absorption band is likely an intramolecular charge-transfer (ICT) transition, a common feature in donor-π-acceptor type structures, where the benzothiazole unit can act as an electron-accepting moiety.
The position of the absorption maximum (λmax) is sensitive to the electronic nature of the substituents and the polarity of the solvent. researchgate.netekb.eg The presence of the electron-rich thiophene ring connected to the benzothiazole core results in a bathochromic (red) shift of the absorption maximum compared to unsubstituted 2-phenylbenzothiazole. The bromine atom, being an electron-withdrawing group, might slightly influence the position of the absorption bands. A study of the solvatochromic behavior, by measuring the spectra in solvents of varying polarity, would provide further information on the nature of the electronic transitions and the change in dipole moment upon excitation.
Investigation of Extinction Coefficients
The molar extinction coefficient (ε) is a fundamental parameter that quantifies the light absorption capacity of a substance at a specific wavelength. For 2-arylbenzothiazole derivatives, the intensity of absorption is a key characteristic. Studies on various benzothiazole derivatives reveal that their extinction coefficients are typically in the range of 30–80 × 10³ M⁻¹ cm⁻¹, which is characteristic of conjugated organic dyes. nih.gov
Substituents on the benzothiazole core can influence the molar extinction coefficient. For instance, the introduction of a methoxy (B1213986) group on the phenyl ring of a benzothiazole derivative can maximize the absorption intensity. nih.gov The electronic absorption spectra of some 2-(4-bromophenyl)benzothiazole (B34361) derivatives show two primary absorption peaks around 210 nm and 330–340 nm, with lg ε values greater than 3, indicating significant π → π* or n → π* transitions.
Table 1: Molar Extinction Coefficients of Selected Benzothiazole Derivatives
| Compound Derivative | Solvent | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |
| Benzothiazole-difluoroborate with OMe/OMe substituents | - | 30,000 - 80,000 | nih.gov |
| 2-(4'-biphenyl)-1,3-benzothiazole derivatives (2e and 2k) | Methanol | > 1,000 (as log ε > 3) | |
| 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol (B47542) derivatives | Acetonitrile | Not specified | researchgate.net |
| Indazole-benzothiadiazole push-pull molecules | Dichloromethane | Not specified | arkat-usa.org |
Note: Specific extinction coefficient values for this compound were not available in the searched literature. The data presented is for structurally related benzothiazole derivatives to provide context.
Fluorescence Spectroscopy and Emission Properties
Fluorescence spectroscopy provides critical insights into the emissive properties of molecules, which is paramount for applications in optoelectronic devices and as fluorescent probes.
The fluorescence emission maxima of benzothiazole derivatives are highly dependent on their molecular structure and the surrounding solvent environment. For instance, a series of 2-arylbenzothiazole derivatives synthesized via Suzuki coupling exhibit fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. Thienyl- and bithienyl-1,3-benzothiazoles are known for their strong fluorescence. researchgate.net
The aggregation state of these molecules can also significantly affect their emission properties. For example, certain N-[4-(benzothiazol-2-yl)phenyl]-octanamide derivatives exhibit bright blue-violet, green, and orange emissions in their aggregated states. semanticscholar.orgresearchgate.net
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. This parameter can be precisely tuned by modifying the substituents on the benzothiazole core. A series of benzothiazole-difluoroborates have shown quantum yields ranging from near zero to almost unity, demonstrating that subtle structural changes can dramatically alter emission efficiency. nih.govrsc.org For instance, an N-2 methylated indazole-benzothiadiazole push-pull molecule displayed a high fluorescence quantum yield of 0.77 in dichloromethane. arkat-usa.org In contrast, some styryl derivatives of thioflavin T, a benzothiazole salt, exhibit extremely low quantum yields in low-viscosity solvents (e.g., 10⁻⁴ in water), which can increase significantly in more viscous environments. bsu.by
The Stokes' shift, the difference between the absorption and emission maxima, is a crucial parameter for applications where re-absorption of emitted light is undesirable. Large Stokes' shifts are often observed in molecules that undergo significant structural rearrangement in the excited state. For example, oxazol-5-one derivatives containing a benzothiazole unit exhibit high Stokes' shift values ranging from 4158 to 7921 cm⁻¹. researchgate.net This large shift is often associated with processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many push-pull benzothiazole derivatives. uminho.pt This phenomenon is often linked to intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon excitation. A significant red shift in the emission maximum with increasing solvent polarity is a hallmark of ICT. nih.gov This effect is particularly pronounced in donor-π-acceptor (D-π-A) systems, where the benzothiazole moiety can act as an electron-withdrawing group. mdpi.com The photophysics of some benzothiazole derivatives can be influenced by the formation of twisted intramolecular charge-transfer (TICT) states, which can act as a non-radiative decay pathway. rsc.org
Table 2: Photophysical Properties of Selected Benzothiazole Derivatives
| Property | Derivative Class | Observation | Reference(s) |
| Emission Maxima | 2-Arylbenzothiazoles | 380 - 450 nm | |
| Thienyl- and bithienyl-1,3-benzothiazoles | Strong fluorescence | researchgate.net | |
| Quantum Yield (Φf) | Benzothiazole-difluoroborates | Tunable from <0.01 to ~1.0 | nih.govrsc.org |
| Indazole-benzothiadiazole push-pull molecules | Up to 0.96 in dichloromethane | arkat-usa.org | |
| Stokes' Shift | Oxazol-5-one derivatives with benzothiazole | 4158 - 7921 cm⁻¹ | researchgate.net |
| Solvatochromism | Push-pull thienylthiazole boron complexes | Strong solvatochromic shifts in fluorescence (up to ~4300 cm⁻¹) | mdpi.com |
| ICT | Phenothiazine-naphthalimide dyads | Significant red shift in emission with increasing solvent polarity | nih.gov |
Note: The data presented is for a range of benzothiazole derivatives to illustrate the general photophysical behavior of this class of compounds, as specific data for this compound was not available.
Two-Photon Absorption (2PA) Properties and Non-Linear Optical Behavior
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Materials with high 2PA cross-sections (δ) are valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging. mdpi.com Benzothiazole derivatives, particularly those with donor-π-acceptor (D-π-A) structures, have been shown to exhibit significant 2PA activity.
For example, a symmetrical fluorene (B118485) derivative with benzothiazole as an electron-withdrawing group exhibited a peak 2PA cross-section of 6000 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ (6000 GM) at 600 nm. ucf.edu Other dipolar benzothiazole derivatives have shown 2PA cross-section values ranging from 150 GM to 4600 GM in the near-infrared region (700 nm to 1000 nm). researchgate.net The design of molecules with specific electronic and geometric characteristics is crucial for enhancing their nonlinear optical properties. nih.govresearchgate.net The delocalization of π-electrons and efficient intramolecular charge transfer are key factors in achieving large 2PA cross-sections. nih.gov
Table 3: Two-Photon Absorption Properties of Selected Benzothiazole Derivatives
| Derivative Class | 2PA Cross-Section (δ) (GM) | Wavelength (nm) | Reference |
| Symmetrical fluorene derivative with benzothiazole end-groups | 6000 | 600 | ucf.edu |
| Dipolar benzothiazole derivative | 4600 | 890 | researchgate.net |
| Fluorene-thiophene-benzothiadiazole copolymers | 220 - 1300 | Not specified | nih.gov |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ The data presented is for structurally related benzothiazole derivatives, as specific 2PA data for this compound was not found in the searched literature.
Theoretical and Computational Investigations on 2 5 Bromothiophen 2 Yl 1,3 Benzothiazole and Analogues
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
DFT has become a standard method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. By modeling the electron density, DFT can predict a wide range of molecular properties, from equilibrium geometries to electronic orbital energies and vibrational frequencies. For derivatives of benzothiazole (B30560), DFT calculations, often using functionals like B3LYP, have shown good agreement with experimental data. mgesjournals.comnih.gov
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
Computational studies on similar 2-substituted benzothiazoles indicate that the molecule generally adopts a planar or near-planar conformation. mgesjournals.com This planarity is due to the extended π-conjugation across the benzothiazole and thiophene (B33073) ring systems. The central C-C single bond connecting the two heterocyclic rings is a key parameter. Conformational analysis, performed by systematically rotating this bond, typically reveals that the most stable conformer is the one where the steric hindrance is minimized and conjugation is maximized, which is usually a planar arrangement. The optimized geometric parameters for benzothiazole and thiophene derivatives calculated via DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C-C (Thiophene-Benzothiazole Linkage) | ~1.46 Å | C=N (Benzothiazole) | ~1.37 Å |
| C-S (Benzothiazole) | ~1.76 Å | C-S (Thiophene) | ~1.72 Å |
| C-Br (Thiophene) | ~1.87 Å | Thiophene-Benzothiazole Dihedral Angle | ~0-10° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mgesjournals.com
For molecules with a donor-π-acceptor structure, the HOMO and LUMO are often spatially separated. In this compound, the electron-rich bromothiophene unit contributes significantly to the HOMO, which is delocalized over both the thiophene and benzothiazole rings. The LUMO, conversely, is typically localized more on the electron-accepting benzothiazole moiety. researchgate.netnih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity and facilitating intramolecular charge transfer (ICT) upon photoexcitation. nih.gov DFT calculations for similar benzothiazole derivatives have reported energy gaps in the range of 3.5 to 4.5 eV. researchgate.netajrconline.org The presence of the bromine atom, an electron-withdrawing group, is expected to stabilize both the HOMO and LUMO levels, with a potentially more pronounced effect on the LUMO, leading to a modest reduction in the energy gap compared to the unsubstituted analogue.
Table 2: Representative FMO Energies and Energy Gap Note: Values are typical for thiophenyl-benzothiazole systems based on DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.8 eV |
| LUMO | ~ -2.1 eV |
| Energy Gap (ΔE) | ~ 3.7 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. Green areas represent neutral potential.
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the benzothiazole ring due to its high electronegativity and lone pair of electrons. The sulfur atoms in both rings also contribute to regions of negative potential. The bromine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for halogen bonding. The hydrogen atoms of the aromatic rings are characterized by positive electrostatic potential. mgesjournals.com
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and twisting) can be used to assign the peaks observed in experimental spectra. nih.govchemijournal.com For complex molecules, theoretical calculations are often essential for accurate spectral interpretation.
The predicted vibrational spectrum of this compound would exhibit characteristic peaks for its functional groups. Key vibrational modes would include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. chemijournal.com
C=N and C=C stretching: These vibrations from the benzothiazole and thiophene rings appear in the 1600-1450 cm⁻¹ range. chemicaljournals.com
C-S stretching: Vibrations involving the sulfur atoms in both rings are expected in the fingerprint region, generally between 800-600 cm⁻¹.
C-Br stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
Comparison between calculated and experimental spectra often requires the use of a scaling factor for the computed frequencies to account for anharmonicity and basis set limitations. chemijournal.com
Table 3: Predicted Major Vibrational Frequencies Note: Representative frequencies based on DFT analysis of benzothiazole and thiophene derivatives.
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H stretching |
| 1590 - 1450 | C=C and C=N ring stretching |
| 1250 - 1000 | C-H in-plane bending |
| 750 - 650 | C-S stretching |
| 550 - 500 | C-Br stretching |
Computational Modeling of Photophysical Properties
The interaction of molecules with light is fundamental to applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to model the electronic excited states and predict photophysical properties like absorption and emission spectra. nih.govresearchgate.net
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. These calculations yield the maximum absorption wavelength (λ_max) and the oscillator strength (f), which is a measure of the transition probability.
For this compound, the primary electronic transition responsible for the lowest energy absorption band is expected to be the HOMO→LUMO transition, which has significant π→π* and intramolecular charge transfer (ICT) character. Computational studies on the parent 2-(thiophen-2-yl)-benzothiazole (TBT) have been performed, providing a baseline for understanding the bromo-substituted derivative. rsc.org The introduction of the bromine atom is anticipated to cause a bathochromic (red) shift in the absorption spectrum due to its influence on the molecular orbitals.
Similarly, TD-DFT can be used to model the emission spectrum by first optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) corresponds to the emission energy (fluorescence). The difference between the absorption and emission maxima is the Stokes shift.
Table 4: Predicted Photophysical Data Based on TD-DFT Calculations Note: Data is based on calculations for 2-(thiophen-2-yl)-benzothiazole (TBT) and expected shifts for the bromo-derivative.
| Compound | Predicted λ_max (Absorption) | Major Transition | Oscillator Strength (f) |
|---|---|---|---|
| 2-(Thiophen-2-yl)-1,3-benzothiazole (TBT) | ~340 nm | HOMO → LUMO | > 0.8 |
| This compound | ~345-355 nm (Predicted) | HOMO → LUMO | > 0.8 |
Analysis of Charge Transfer Characteristics and Polarity Effects
The electronic properties of benzothiazole derivatives are significantly influenced by intramolecular charge transfer (ICT), a phenomenon that is crucial for their application in various fields, including organic electronics. mdpi.comresearchgate.net The structure of these molecules, often characterized by a donor-π-acceptor (D-π-A) framework, facilitates this charge transfer. mdpi.com In this arrangement, the benzothiazole moiety can act as an effective electron acceptor. mdpi.com
Computational studies on benzothiazole derivatives demonstrate that the nature and position of substituent groups have a profound impact on their optoelectronic and charge transfer properties. The addition of electron-donating or electron-withdrawing groups can tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter determining the molecule's electronic behavior. For instance, in related benzothiazole systems, the substitution of an electron-withdrawing group like -NO2 can lead to a significant red shift in the absorption spectrum, indicating a smaller HOMO-LUMO gap and enhanced ICT. mdpi.com
The polarity of the solvent environment also plays a role in the charge transfer characteristics. mdpi.comresearchgate.net While some benzothiazole compounds show little change in their maximum absorption wavelength (λ_max) when moving from the gas phase to a solvent phase, others exhibit a significant shift, highlighting the influence of solvent polarity on the electronic transitions. mdpi.com Theoretical investigations into related compounds like 2-(2′-hydroxyphenyl)benzothiazole have proposed that a viscosity-dependent, non-radiative process can lead to a non-emissive, twisted intramolecular charge-transfer (TICT) state, which influences the molecule's photophysics. rsc.org
Studies on Non-Linear Optical (NLO) Properties
Organic materials with significant second- and third-order non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.netmdpi.com Benzothiazole derivatives are recognized as excellent NLO chromophores, largely due to the inherent electron-accepting nature of the benzothiazole unit, which can be incorporated into D-π-A molecular structures. researchgate.netresearchgate.net This architecture promotes the delocalization of π-electrons and facilitates the charge transfer from a donor to an acceptor through a π-linker, which is a fundamental requirement for NLO activity. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Non-Covalent Interactions)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net This analysis provides critical insights into crystal packing and stability. While a specific Hirshfeld analysis for this compound is not available, a detailed study has been performed on the closely related analogue, 2-(5-bromothiophen-2-yl)acetonitrile (B1269735) . nih.govnih.gov The findings for this analogue offer a strong indication of the types of non-covalent interactions the title compound is likely to form.
For 2-(5-bromothiophen-2-yl)acetonitrile, the analysis reveals the relative contributions of various intermolecular contacts to the total Hirshfeld surface. nih.gov The surface is mapped with properties like dnorm, where red spots highlight contacts that are shorter than the van der Waals radii sum, indicating significant interactions. nih.govmdpi.com
| Interaction Type | Percentage of Surface Area (%) |
|---|---|
| H···H | 32.0 |
| C···H/H···C | 23.4 |
| Br···H/H···Br | 19.6 |
| S···H/H···S | 9.8 |
| N···H/H···N | 6.1 |
| Br···C/C···Br | 2.9 |
| Br···Br | 1.9 |
| S···C/C···S | 1.6 |
| Br···S/S···Br | 1.4 |
| C···C | 0.8 |
| N···C/C···N | 0.5 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, allowing for the estimation of binding affinity and the analysis of interaction mechanisms. researchgate.net Benzothiazole derivatives have been extensively studied as ligands for various biological targets, including enzymes implicated in cancer and microbial infections. biointerfaceresearch.commdpi.com
Docking studies on benzothiazole analogues have successfully predicted their binding modes and affinities for several protein targets. For example, various novel benzothiazole derivatives were docked into the active site of the E. coli dihydroorotase enzyme. mdpi.com The results showed docking scores ranging from -2.54 to -5.02, with the binding mechanism primarily driven by hydrophobic interactions within the active site cavity. mdpi.com
In another study targeting dihydropteroate (B1496061) synthase (DHPS), an antimicrobial target, benzothiazole-pyrazolone hybrids were evaluated. mdpi.com The docking analysis revealed that the compounds fit within the p-aminobenzoic acid (PABA) pocket of the enzyme. The most active compounds formed key interactions, including arene-H interactions with residues like Lys220 and hydrogen bonds with Gly188, leading to favorable binding energies. mdpi.com
Similarly, in the context of cancer research, benzothiazole-thiazole hybrids were designed as inhibitors of the p56lck enzyme. biointerfaceresearch.com Molecular docking provided information on the binding patterns at the ATP site of the kinase. Furthermore, benzothiazole derivatives have been investigated as dual inhibitors of BRAF and VEGFR-2 kinases, where docking simulations showed critical interactions within the kinase hinge region, similar to established inhibitors like sorafenib. nih.gov
| Benzothiazole Analogue Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| General Benzothiazole Derivatives | E. coli Dihydroorotase | Docking scores from -2.54 to -5.02; binding dominated by hydrophobic interactions. | mdpi.com |
| Benzothiazole-Pyrazolone Hybrids | Dihydropteroate Synthase (DHPS) | Binding within PABA pocket; interactions include arene-H bonds with Lys220 and H-bonds with Gly188. | mdpi.com |
| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 / BRAF Kinase | Compounds showed binding patterns compatible with inhibition, interacting with the hinge region. | nih.gov |
| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Binding model developed for the ATP site of the Lck kinase domain. | biointerfaceresearch.com |
Computational studies are instrumental in developing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For benzothiazole derivatives, SAR studies have guided the design of more potent and selective inhibitors. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models have been developed for various series of benzothiazole compounds. researchgate.netchula.ac.th These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity. For instance, a GQSAR analysis on benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups at a specific position (R1) would potentiate the desired activity. chula.ac.th
In the development of Hsp90 C-terminal-domain inhibitors, a library of 2,6-disubstituted benzothiazoles was designed using a combination of ligand-based and structure-based pharmacophore modeling. mdpi.com The resulting SAR indicated that specific substitutions on the benzothiazole core were crucial for achieving low micromolar antiproliferative activities against breast cancer cell lines. mdpi.com Similarly, SAR studies on benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the enzymes. nih.gov These computational approaches allow for the rational design of new analogues with improved therapeutic potential.
Research Applications of 2 5 Bromothiophen 2 Yl 1,3 Benzothiazole Derivatives
Medicinal Chemistry Research and Biological Activity Studies
The fusion of the benzothiazole (B30560) and thiophene (B33073) ring systems, particularly with a bromine substituent, provides a unique electronic and structural framework that is exploited in medicinal chemistry to design potent and selective bioactive agents. benthamscience.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole analogues influences their biological activity. These studies guide the modification of the parent molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Key insights from SAR studies on related benzothiazole-thiophene scaffolds reveal that:
Substitution on the Benzothiazole Ring: Modifications at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. benthamscience.com Introducing different functional groups can significantly impact the compound's interaction with biological targets.
Role of Halogens: The presence of a bromine atom, as in the parent compound, or other halogens like chlorine, often enhances the lipophilicity of the molecule. This can improve membrane permeability and interaction with hydrophobic pockets in target enzymes or receptors. ekb.eg
Introduction of Functional Groups: The addition of moieties such as sulfonamides, carboxamides, or various heterocyclic rings to the core structure has led to derivatives with potent and specific activities, including enzyme inhibition and antimicrobial effects. benthamscience.comnih.gov For instance, SAR studies on benzothiazole-phenyl analogs indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes. nih.gov
These systematic structural modifications allow researchers to develop a comprehensive understanding of the pharmacophore and design more effective therapeutic agents. researchgate.net
The antimicrobial potential of this compound derivatives is assessed using a variety of standardized in vitro methodologies to determine their efficacy against a spectrum of pathogenic microbes.
Common Antibacterial and Antifungal Screening Methods:
Agar (B569324) Well/Disc Diffusion Method: This is a primary screening technique to qualitatively assess antimicrobial activity. mdpi.com A solution of the test compound is placed in a well or on a paper disc on an agar plate previously inoculated with a specific microorganism. The plate is incubated, and the diameter of the resulting clear zone of inhibition around the well or disc is measured. A larger diameter indicates greater antimicrobial activity. nih.gov
Broth Dilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of the compound that prevents visible growth of a microorganism after a defined incubation period. The assay involves preparing a series of twofold dilutions of the compound in a liquid growth medium, which is then inoculated with the test organism. arabjchem.orgnih.gov
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC test, an aliquot from the tubes showing no visible growth is subcultured onto fresh, compound-free agar plates. The MBC or MFC is the lowest concentration that results in no microbial growth on these plates, indicating the concentration at which the compound is lethal to the pathogen. nih.gov
Target Microorganisms: The derivatives are typically tested against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). nih.govjchr.org
The results from these assays allow for the comparison of the potency of different derivatives and help to establish a preliminary spectrum of activity. For example, studies on related benzothiazole derivatives have identified compounds with MIC values as low as 3.125 µg/mL against S. aureus. nih.gov
| Methodology | Purpose | Key Parameter Measured | Typical Strains Tested |
|---|---|---|---|
| Agar Diffusion (Well/Disc) | Qualitative preliminary screening | Inhibition Zone Diameter (mm) | S. aureus, E. coli, C. albicans |
| Broth Dilution | Quantitative efficacy determination | Minimum Inhibitory Concentration (MIC) | B. subtilis, P. aeruginosa, A. niger |
| Subculturing Post-MIC | Determine cidal vs. static effect | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | As per MIC testing |
Derivatives of this compound are often evaluated for their antioxidant properties, as oxidative stress is implicated in numerous diseases. The evaluation is typically conducted using cell-free in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.
Principal Antioxidant Assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods used. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. The change in absorbance is measured spectrophotometrically at around 517 nm. nih.gov The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. ijprajournal.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. researchgate.net This radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at approximately 734-744 nm. d-nb.info This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds. researchgate.net
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is measured at 593 nm. semanticscholar.org
The results from these assays provide a quantitative measure of the antioxidant potential of the synthesized derivatives, with lower IC50 values in DPPH and ABTS assays indicating higher scavenging activity. bas.bg
| Assay | Principle | Measurement | Result Expression |
|---|---|---|---|
| DPPH | Hydrogen donation to scavenge a stable radical | Decrease in absorbance at ~517 nm | IC50 (µg/mL or µM) |
| ABTS | Electron/hydrogen donation to scavenge a radical cation | Decrease in absorbance at ~744 nm | IC50 or Trolox Equivalents |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance at 593 nm | µmol Fe²⁺ equivalents/g |
The 2-(thiophen-2-yl)-1,3-benzothiazole scaffold is a privileged structure for designing inhibitors of various enzymes implicated in disease. Derivatives are synthesized and screened for their ability to modulate the activity of specific enzyme targets.
Monoamine Oxidase (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. In vitro assays for MAO-B inhibition typically involve incubating the enzyme with the test compound and a substrate. The rate of product formation is measured, often using spectrophotometric or fluorometric methods, to determine the inhibitory activity, which is expressed as an IC50 value. Studies on related benzothiazine-thiophene hydrazone frameworks have identified potent MAO-B inhibitors with IC50 values in the low micromolar range, such as 1.03 ± 0.17 μM for the most active derivative. nih.gov
α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down carbohydrates into glucose. Inhibiting this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. The inhibitory activity of benzothiazole derivatives is commonly evaluated using an in vitro assay with α-glucosidase from baker's yeast. The enzyme's activity is monitored by the hydrolysis of a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring absorbance at 405 nm. Numerous benzothiazole-based compounds have demonstrated potent α-glucosidase inhibitory activity, with many derivatives showing significantly lower IC50 values (e.g., 20.7 to 61.1 μM) compared to the standard drug acarbose (B1664774) (IC50 ≈ 817.38 μM). researchgate.netnih.gov
While specific inhibition data for derivatives of this compound against NS3/4A and USP7 are not broadly detailed in the available literature, the core scaffold remains a promising starting point for the design of inhibitors against these and other enzyme targets.
Certain metal complexes of benzothiazole derivatives have been investigated for their ability to interact with and cleave DNA, a property relevant to the development of novel anticancer agents. These studies employ a range of biophysical and biochemical techniques.
Methods for Studying DNA Interaction:
UV-Visible Absorption Titration: This technique is used to monitor the interaction between a compound and DNA. When a compound binds to DNA, typically through intercalation (inserting between base pairs) or groove binding, changes in the absorption spectrum of the compound (e.g., hypochromism or hyperchromism and bathochromic or hypsochromic shifts) are observed. These changes can be used to calculate the binding constant (Kb), which quantifies the affinity of the compound for DNA. biointerfaceresearch.comnih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound or the fluorescence of a DNA-binding dye like ethidium (B1194527) bromide (EB) can be used to study binding. For instance, a compound that intercalates into DNA can displace EB, leading to a quenching of the EB-DNA fluorescence. The extent of quenching can be used to determine the binding affinity and provides insights into the binding mode. biointerfaceresearch.com
Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. Classical intercalating agents increase the separation between base pairs, causing the DNA helix to lengthen and unwind, which leads to a significant increase in the solution's viscosity. This method provides strong evidence for an intercalative binding mode. biointerfaceresearch.comnih.gov
Gel Electrophoresis for DNA Cleavage: The ability of a compound, often in the presence of a co-reagent like H₂O₂, to cleave DNA is assessed using agarose (B213101) gel electrophoresis. researchgate.net Supercoiled plasmid DNA (Form I) is incubated with the test compound. If the compound causes a single-strand break (nicking), the DNA relaxes into an open circular form (Form II). A double-strand break results in a linear form (Form III). These different forms migrate at different rates in an agarose gel, allowing for the visualization of DNA cleavage activity. biointerfaceresearch.comiosrphr.org
Studies on copper(II) complexes of benzothiazole-cored Schiff bases have demonstrated their ability to bind to DNA via intercalation and effectively cleave supercoiled pBR322 plasmid DNA. nih.govresearchgate.net
Advanced Materials Science Applications
The unique photophysical and electronic properties of scaffolds containing benzothiazole and thiophene rings make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
The benzothiazole moiety is an electron-withdrawing unit, and when combined with electron-donating units, it can create molecules with significant intramolecular charge transfer (ICT) characteristics. This property is highly desirable for various optoelectronic applications. Derivatives of 2,1,3-benzothiadiazole (B189464) (an isomer of benzothiazole) have been extensively studied and applied in areas such as:
Organic Light-Emitting Diodes (OLEDs): The excellent light-emitting performance and tunable fluorescence of benzothiazole-based compounds make them privileged scaffolds for creating luminescent organic materials used in OLEDs. polyu.edu.hk They can be used as emitters or host materials in the emissive layer of an OLED device.
Organic Photovoltaics (OPVs): The ability to tune the energy levels (HOMO/LUMO) of these compounds makes them suitable for use as donor or acceptor materials in the active layer of organic solar cells.
Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in benzothiazole-thiophene systems can facilitate charge transport, making them promising for use as semiconductors in OFETs. polyu.edu.hk
While research specifically detailing the material applications of this compound is emerging, the inherent properties of its constituent heterocycles suggest significant potential for its derivatives as functional components in advanced electronic and photonic devices. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The unique molecular architecture of benzothiazole derivatives renders them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Theoretical and experimental studies have demonstrated that the combination of the electron-deficient benzothiazole core with various electron-donating units can lead to materials with tunable emission colors and high quantum efficiencies. research-nexus.net
Advanced quantum-chemical methods, including density functional theory (DFT), have been employed to investigate the geometry, electronic, and optical properties of these compounds. research-nexus.net Research has shown that non-planar molecular configurations, often achieved by incorporating bulky side groups like triphenylamine, are crucial for their performance in optoelectronic applications. research-nexus.net This non-planar structure can prevent intermolecular aggregation, which often leads to fluorescence quenching.
The electronic properties, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining the charge injection and transport capabilities of these materials, as well as their emission color. research-nexus.net For instance, derivatives have been designed to emit light in the bluish-white or red regions of the spectrum. research-nexus.net The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole (BT) unit, a related heterocycle, is often exploited to improve the electronic properties of organic materials for OLEDs. polyu.edu.hkresearchgate.net Thiophene derivatives, which are structurally related to the core of this compound, are also recognized for their ability to facilitate efficient charge transport and light emission in OLEDs. nbinno.com
Table 1: Theoretical Properties of Benzothiazole Derivatives for OLEDs
| Property | Description | Significance in OLEDs |
| Geometry | Non-planar configurations are often favored. research-nexus.net | Prevents aggregation-caused quenching, enhancing device efficiency and lifespan. research-nexus.net |
| HOMO/LUMO Levels | The energy gap determines the emission color and influences charge injection from electrodes. research-nexus.net | Tuning these levels allows for the creation of materials for full-color displays. research-nexus.net |
| Electron Affinity | The ability of the molecule to accept an electron. | Affects electron injection and transport within the OLED device. research-nexus.net |
| Ionization Potential | The energy required to remove an electron from the molecule. | Influences hole injection and transport properties. research-nexus.net |
Polymer Solar Cells (PSCs) and Photovoltaic Materials Design
In the realm of renewable energy, derivatives of benzothiazole and related heterocycles are being explored for their potential in polymer solar cells (PSCs). The design of donor-acceptor (D-A) conjugated polymers is a key strategy for developing efficient organic photovoltaic materials. polyu.edu.hk In these systems, an electron-rich (donor) unit is paired with an electron-deficient (acceptor) unit to facilitate charge separation upon light absorption.
Benzothiadiazole and its derivatives are frequently used as strong electron-acceptor moieties in these D-A copolymers. polyu.edu.hkmdpi.com When copolymerized with electron-donating units like benzodithiophene, the resulting materials exhibit broad optical absorption and favorable energy levels for efficient charge transfer. mdpi.comrsc.org The introduction of thiophene units into the polymer backbone can further enhance light absorption and charge mobility. researchgate.netmdpi.com
The performance of PSCs is highly dependent on the molecular weight, thermal properties, and thin-film morphology of the active layer polymer. rsc.org For example, two new alternating low bandgap copolymers based on benzodithiophene and benzotriazole (B28993) units demonstrated power conversion efficiencies of up to 1.7% in PSC devices. rsc.org The thiazolyl unit, with its electron-deficient nature, has also been shown to be effective in constructing high-performance wide-bandgap polymer donors, leading to devices with excellent power conversion efficiencies. nankai.edu.cn
Table 2: Properties of Benzothiazole-Related Polymers in PSCs
| Polymer Type | Key Features | Photovoltaic Performance |
| Benzodithiophene-Benzotriazole Copolymers | Moderate molecular weights, excellent thermal stability, and good optical absorption. rsc.org | Power conversion efficiencies up to 1.7%. rsc.org |
| Alkylthiothienyl-Substituted Benzodithiophene Copolymers | Good thermal stability and broad absorption spectra. mdpi.com | Power conversion efficiencies of 2.70% and 2.71% for different acceptor units. mdpi.com |
| Thiazolyl-Substituted Benzodithiophene Polymers | Deeper HOMO levels and appropriate molecular aggregation. nankai.edu.cn | A power conversion efficiency of 15.02% was achieved in one instance. nankai.edu.cn |
Fluorescent Probes and Imaging Agents in Chemical Biology
The inherent fluorescence of the benzothiazole scaffold makes its derivatives excellent candidates for the development of fluorescent probes and imaging agents for biological applications. These probes can be designed to detect specific analytes or to visualize biological structures and processes within living cells.
One notable application is in the detection of protein aggregates, such as β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's, respectively. nih.gov "Push-pull" benzothiazole derivatives have been synthesized that exhibit a significant increase in fluorescence intensity upon binding to these protein aggregates. nih.gov These probes have shown high affinity for both β-amyloid (Kd = 40-148 nM) and α-synuclein (Kd = 48-353 nM) aggregates in vitro and have been used to stain senile plaques and Lewy bodies in human brain tissue sections. nih.gov
Furthermore, benzothiazole-based fluorescent probes have been developed for the detection of biologically important molecules like hydrogen peroxide (H₂O₂) and biothiols. nih.govmdpi.com A probe for H₂O₂ was designed based on an aggregation-induced emission (AIE) mechanism, where the fluorescence is "turned on" in the presence of the analyte. nih.gov Similarly, a green-emitting fluorescent probe for biothiols was developed, which exhibits a 148-fold increase in fluorescence upon reaction with these species. mdpi.com This probe has been successfully used for the visualization of biothiols in living cells. mdpi.com
Table 3: Benzothiazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Features |
| Push-Pull Benzothiazole Derivatives | β-Amyloid and α-Synuclein Aggregates nih.gov | Significant fluorescence enhancement upon binding; high affinity (nanomolar range). nih.gov |
| Aggregation-Induced Emission (AIE) Probe | Hydrogen Peroxide (H₂O₂) nih.gov | "Turn-on" fluorescence response; high sensitivity and selectivity. nih.gov |
| Green-Emitting Benzothiazole Derivative | Biothiols (e.g., Cysteine) mdpi.com | Large Stokes shift (117 nm); 148-fold fluorescence enhancement; suitable for live-cell imaging. mdpi.com |
Coordination Chemistry and Metal Complexation Studies
The nitrogen and sulfur atoms within the this compound scaffold provide excellent coordination sites for metal ions, making its derivatives valuable ligands in coordination chemistry. The resulting metal complexes often exhibit interesting structural, electronic, and catalytic properties.
Design and Synthesis of this compound-Based Ligands
A variety of ligands based on the benzothiazole framework have been designed and synthesized. A common approach involves the synthesis of Schiff bases, which are formed by the condensation reaction of an amino-substituted benzothiazole with an aldehyde or ketone. uobaghdad.edu.iqbiointerfaceresearch.com For example, a new ligand, [3-{4-[4-(Benzothiazol-2-ylamino)-benzyl]-phenylimino}-butan-2-oneoxime] (BTBPBO), was prepared from 2-mercaptobenzothiazole (B37678) and 4,4-diaminodiphenylmethane, followed by reaction with diacetyl monoxime. qu.edu.iq
Another strategy involves the synthesis of azo-containing ligands through the diazotization of 2-aminobenzothiazole. ajol.info Additionally, ligands can be prepared by reacting 2-mercaptobenzothiazole with compounds like chloroacetic acid to introduce new coordinating groups. rdd.edu.iq The synthesis of these ligands is typically carried out in organic solvents like ethanol, and the products are often purified by recrystallization. biointerfaceresearch.comrdd.edu.iqrdd.edu.iq
The synthetic routes for these ligands are often multi-step processes that allow for the introduction of various functional groups, which can be used to tune the electronic properties and coordination behavior of the final ligand. uobaghdad.edu.iqnih.gov
Characterization of Metal Complexes and Their Properties
Once the benzothiazole-based ligands are synthesized, they can be reacted with various metal salts to form coordination complexes. A wide range of transition metals have been used, including Co(II), Cu(II), Ni(II), Zn(II), Ag(I), Cd(II), Hg(II), Fe(III), Rh(III), Pd(II), Pt(IV), and Au(III). qu.edu.iqajol.infordd.edu.iq The metal-to-ligand stoichiometry in these complexes is often 1:1 or 1:2. uobaghdad.edu.iqqu.edu.iqajol.info
The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and properties. These methods include:
Spectroscopic Techniques : FT-IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation. rdd.edu.iquobaghdad.edu.iq UV-Visible spectroscopy provides information about the electronic transitions within the complex and can be used to infer its geometry. rdd.edu.iq ¹H and ¹³C NMR spectroscopy are employed to elucidate the structure of the ligand and its complexes in solution. ajol.infordd.edu.iq
Magnetic Susceptibility Measurements : This technique helps to determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion and the geometry of the complex. ajol.info
Molar Conductance Measurements : These measurements are used to determine whether the complexes are ionic or non-ionic in solution. qu.edu.iqrdd.edu.iq
Based on the data obtained from these characterization techniques, the geometries of the metal complexes can be proposed. For example, octahedral, tetrahedral, and square planar geometries have been assigned to various benzothiazole-based metal complexes. biointerfaceresearch.comqu.edu.iqijerjournal.com
Table 4: Characterization of Benzothiazole-Based Metal Complexes
| Metal Ion | Ligand Type | Proposed Geometry | Characterization Techniques |
| Co(II), Cu(II) | Schiff Base qu.edu.iq | Octahedral qu.edu.iq | FT-IR, UV-Vis, Molar Conductance qu.edu.iq |
| Ag(I), Cd(II), Hg(II) | Schiff Base qu.edu.iq | Tetrahedral qu.edu.iq | FT-IR, UV-Vis, Molar Conductance qu.edu.iq |
| Co(II), Ni(II), Cu(II), Zn(II) | Azo Ligand ajol.info | Not specified | UV-Vis, FT-IR, ¹H & ¹³C NMR, LC-MS, Magnetic Susceptibility ajol.info |
| Fe(III), Rh(III), Pd(II), Pt(IV), Au(III) | Thioacetic Acid Derivative rdd.edu.iq | Not specified | FT-IR, UV-Vis, ¹H & ¹³C NMR, Magnetic Susceptibility, Molar Conductance rdd.edu.iq |
Q & A
Q. What are the common synthetic routes for 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole, and what reagents are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Step 1 : React 2-mercaptobenzothiazole with hydrazine hydrate under reflux to form 2-hydrazinobenzothiazole .
- Step 2 : Brominate the thiophene moiety using bromine in glacial acetic acid with potassium thiocyanate as a catalyst. This step introduces the 5-bromo substituent on the thiophene ring .
- Key Reagents : Bromine, glacial acetic acid, and potassium thiocyanate are critical for regioselective bromination. Hydrazine hydrate facilitates functional group transformations in precursor molecules .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Look for ν(C=N) stretches near 1650 cm⁻¹ and ν(C-S) at ~692 cm⁻¹, confirming the benzothiazole core. The 5-bromo substituent on thiophene is inferred from ν(C-Br) near 722 cm⁻¹ .
- NMR Spectroscopy : In NMR (CDCl₃), aromatic protons appear as multiplets between δ 7.32–8.03 ppm. The absence of exchangeable protons (e.g., -NH₂) confirms successful substitution .
Q. What biological activities have been reported for benzothiazole derivatives, including this compound?
- Methodological Answer :
- Antitumor Activity : Derivatives exhibit inhibition of tumor cell lines via intercalation with DNA or enzyme inhibition (e.g., topoisomerases). For example, analogues showed 54–86% inhibition in rat paw edema models, comparable to diclofenac sodium (90%) .
- Antimicrobial Activity : Structural modifications (e.g., halogenation) enhance Gram-negative bacterial inhibition. Compounds with bromine substitutions demonstrate moderate to high activity against A. Niger .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the structural details of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 200 K) to minimize thermal motion.
- Software : Refinement with SHELXTL or OLEX2 resolves disorder in aromatic rings. For example, SHELXL refines anisotropic displacement parameters, achieving R-factors < 0.06 .
- Key Metrics : Mean C-C bond lengths (~1.39 Å) and planar heterocyclic angles confirm the benzothiazole-thiophene conjugation .
Q. How can structure-activity relationships (SARs) guide the optimization of antitumor activity in benzothiazole derivatives?
- Methodological Answer :
- Substituent Effects : Bromine at the 5-position of thiophene enhances lipophilicity and DNA intercalation. Methyl or chloro groups at the 6-position of benzothiazole improve metabolic stability .
- Pharmacophore Mapping : Overlay crystal structures (e.g., CCDC entries) with target enzymes (e.g., kinases) using docking software. For example, π-π stacking between the benzothiazole core and kinase active sites correlates with IC₅₀ values .
Q. How to address contradictions in biological assay data for structurally similar benzothiazole derivatives?
- Methodological Answer :
- Data Normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC >95%) .
- Assay Replication : Repeat in vivo studies (e.g., rat paw edema) with standardized protocols. In one study, compounds 5a₁ and 6a₄ showed inconsistent activity due to solubility differences, resolved by PEG-400 co-solvents .
- Meta-Analysis : Compare IR/NMR data to confirm structural consistency. For example, discrepancies in antitumor IC₅₀ may arise from unaccounted stereoisomers .
Q. What strategies optimize reaction yields in the synthesis of brominated benzothiazole derivatives?
- Methodological Answer :
- Temperature Control : Stepwise heating (e.g., 25°C → 80°C) minimizes side reactions (e.g., sulfur elimination). A Ni-catalyzed reaction improved yields from 38% to 50% .
- Catalyst Screening : Transition metals (e.g., [Ni(cod)₂]) with N-heterocyclic carbene ligands (e.g., IPr) enhance regioselectivity in cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
